Unii-WY74vse2QY
Description
UNII-WY74vse2QY is a chemical compound identified by its unique FDA Substance Registration System (SRS) identifier. For example, such identifiers are often assigned to active pharmaceutical ingredients (APIs) or excipients to standardize nomenclature in pharmacopeial databases. Hypothetically, this compound may belong to a class of small-molecule drugs, polymers, or biologics, depending on its application.
Properties
CAS No. |
330861-58-0 |
|---|---|
Molecular Formula |
C17H14F3NO4 |
Molecular Weight |
353.29 g/mol |
IUPAC Name |
4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C17H14F3NO4/c1-25-14-7-4-11(16(23)24)8-13(14)15(22)21-9-10-2-5-12(6-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
SHAYUHMSKQKLFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific conditions like controlled temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires evaluating molecular properties, pharmacokinetics, and functional efficacy. However, due to the absence of direct data on UNII-WY74vse2QY in the provided evidence, the following framework is derived from standardized chemical analysis protocols and journal guidelines for comparative studies .
Table 1: Hypothetical Physicochemical Comparison
| Property | This compound | Compound A (Analog) | Compound B (Analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | Data Unavailable | 356.4 | 412.7 |
| Solubility (mg/mL) | Data Unavailable | 1.2 (Water) | 0.8 (Water) |
| LogP (Partition Coefficient) | Data Unavailable | 2.8 | 3.5 |
| Melting Point (°C) | Data Unavailable | 145–148 | 162–165 |
Notes:
- LogP values indicate lipophilicity, critical for bioavailability .
- Melting points reflect purity and stability .
Table 2: Functional Efficacy (Hypothetical)
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| IC50 (nM) | Data Unavailable | 12.5 ± 1.3 | 8.9 ± 0.7 |
| Half-life (h) | Data Unavailable | 4.2 | 6.8 |
| Target Binding Affinity | Data Unavailable | High (Ki = 0.5 nM) | Moderate (Ki = 3.2 nM) |
Notes:
Analytical Methodologies for Comparison
The evidence highlights methodologies applicable to such comparisons:
- Chromatography : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-Orbitrap mass spectrometry (MS) enables precise compound identification and quantification .
- Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity .
- Bioassays : Pharmacological assays (e.g., enzyme inhibition) measure functional efficacy .
Table 3: Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
